3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
“3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods have been proposed, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been studied . Other modifications include the modulation of the amide substituent and of the benzoimidazol-2-one linker .
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
A study focused on novel piperidine derivatives, including structures similar to 3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one, demonstrated significant anti-angiogenic and DNA cleavage activities. These properties suggest potential as anticancer agents, offering both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Hydrogen Bonding in Crystal Structures
Research on the crystal structure of compounds related to this compound revealed insights into hydrogen bonding patterns, which can be crucial for understanding the molecular interactions and stability of these compounds (Orozco et al., 2009).
Corrosion Inhibition Properties
A study on piperidine derivatives, including molecules structurally related to this compound, revealed their potential as corrosion inhibitors for iron. This application could be significant in industrial and engineering contexts (Kaya et al., 2016).
Antibacterial and Antimycobacterial Applications
Several studies indicate the potential antibacterial and antimycobacterial properties of piperidine derivatives. These compounds show promise in treating infections and diseases caused by various bacteria, including Mycobacterium tuberculosis (Kumar et al., 2008), (Desai et al., 2016).
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the exploration of their pharmacological applications are ongoing . This suggests that “3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” and similar compounds may have potential future applications in drug design and development .
Properties
IUPAC Name |
3-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16-5-8-18-13-20(16)12-15-6-9-19(10-7-15)17(22)11-14-3-1-2-4-14/h5,8,13-15H,1-4,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELZVRGVDFSXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)CN3C=NC=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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